(3aS,7aS)-octahydro-1,3-benzoxazol-2-one
Description
(3aS,7aS)-octahydro-1,3-benzoxazol-2-one is a heterocyclic organic compound characterized by a fused ring structure containing both nitrogen and oxygen atoms
Properties
IUPAC Name |
(3aS,7aS)-3a,4,5,6,7,7a-hexahydro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7-8-5-3-1-2-4-6(5)10-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZMFGLUGZUKRI-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-octahydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of catalysts such as palladium or platinum and may require specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
(3aS,7aS)-octahydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, reduced forms of the compound, and other heterocyclic compounds with potential biological activity .
Scientific Research Applications
(3aS,7aS)-octahydro-1,3-benzoxazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (3aS,7aS)-octahydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid
- (2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate
Uniqueness
(3aS,7aS)-octahydro-1,3-benzoxazol-2-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Biological Activity
(3aS,7aS)-octahydro-1,3-benzoxazol-2-one is a bicyclic compound belonging to the benzoxazolone family. This compound has garnered attention for its diverse biological activities, including antimicrobial properties and receptor interactions. This article aims to consolidate current research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H13NO
- Molecular Weight : 155.21 g/mol
Antimicrobial Properties
Research indicates that derivatives of 1,3-benzoxazol-2(3H)-one, including this compound, exhibit quorum sensing inhibitory (QSI) activities. A study demonstrated that these compounds significantly reduced biofilm formation and virulence factor production in Pseudomonas aeruginosa, a common pathogen associated with infections. The compounds were shown to inhibit elastase production and swarming motility in this bacterium, suggesting potential for development as anti-pathogenic agents .
Receptor Interactions
Another significant aspect of the biological activity of this compound is its interaction with various receptors. Notably, it has been reported to antagonize the human orexin receptors (OX1 and OX2) with high affinity (Ki values of 0.55 nM for OX1) . These receptors are involved in regulating arousal and appetite, making this compound a candidate for further exploration in sleep disorders and obesity management.
Summary of Biological Activities
Case Study 1: Quorum Sensing Inhibition
In a controlled laboratory setting, various derivatives of 1,3-benzoxazol-2(3H)-one were synthesized and tested against Pseudomonas aeruginosa. The study revealed that specific compounds effectively inhibited QS mechanisms at concentrations as low as 10 µM. This inhibition correlated with reduced elastase production and biofilm formation, highlighting the potential for these compounds in treating chronic infections where biofilms are prevalent.
Case Study 2: Orexin Receptor Antagonism
A pharmacological study evaluated the effects of this compound on orexin receptors in vitro. The results indicated a significant blockade of orexin-induced signaling pathways at nanomolar concentrations. This suggests a role for this compound in modulating sleep-wake cycles and appetite regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
